molecular formula C17H18ClN5O2 B503768 N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE CAS No. 880865-45-2

N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503768
CAS No.: 880865-45-2
M. Wt: 359.8g/mol
InChI Key: VVMXGSNLXJSBAA-UHFFFAOYSA-N
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Description

N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenylmethanol with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-[(3-chlorophenyl)methoxy]-3-methoxybenzyl chloride. This intermediate is then reacted with sodium azide to introduce the tetrazole ring, followed by methylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: Unique due to its specific substitution pattern and tetrazole ring.

    Phenoxy acetamide derivatives: Similar in structure but differ in their biological activity and applications.

    Quinazolinone derivatives: Share some pharmacological properties but have different core structures.

Uniqueness

This compound is unique due to its combination of a chlorophenyl group, methoxy substituents, and a tetrazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

880865-45-2

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8g/mol

IUPAC Name

N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C17H18ClN5O2/c1-23-17(20-21-22-23)19-10-12-6-7-15(16(9-12)24-2)25-11-13-4-3-5-14(18)8-13/h3-9H,10-11H2,1-2H3,(H,19,20,22)

InChI Key

VVMXGSNLXJSBAA-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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